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molecular formula C6H7NO2 B3009240 3-(Hydroxymethyl)pyridin-2(1H)-one CAS No. 42463-41-2

3-(Hydroxymethyl)pyridin-2(1H)-one

Cat. No. B3009240
M. Wt: 125.127
InChI Key: YDAXUHZQROIJJS-UHFFFAOYSA-N
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Patent
US08088924B2

Procedure details

To a solution of 2-hydroxynicotinic acid (3-067-01) (5.0 g) in toluene (70 mL), and to the reaction mixture were added hexamethyldisilazane (HMDS, 19 mL) and chlorotrimethylsilane (TMSCl, 0.23 mL), and the reaction mixture was heated under reflux. After stirring for 2 h, the solvent was removed, and toluene was added to the residue. To the reaction mixture was added diisobutylaluminum hydride (DIBAL, 2 M toluene solution, 90 mL) at −78° C., after stirring for 4 h, the reaction was quenched with methanol. The insoluble substance was filtered off on Celite, and the filtrate was evaporated under reduced pressure. To the residue were added water and ethyl acetate, and the organic layer was separated, and then the aqueous layer was extracted with three times with ethyl acetate. The combined organic layers were washed with water, brine, dried over anhydrous magnesium sulfate, and evaporated to give 3-hydroxymethyl-2(1H)-pyridone (7-008-01) (2.6 g, 59%) as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].C[Si](C)(C)N[Si](C)(C)C.Cl[Si](C)(C)C>C1(C)C=CC=CC=1>[OH:5][CH2:4][C:3]1[C:2](=[O:1])[NH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC=N1
Name
Quantity
19 mL
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C
Name
Quantity
0.23 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
70 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
the solvent was removed
ADDITION
Type
ADDITION
Details
toluene was added to the residue
ADDITION
Type
ADDITION
Details
To the reaction mixture was added diisobutylaluminum hydride (DIBAL, 2 M toluene solution, 90 mL) at −78° C.
STIRRING
Type
STIRRING
Details
after stirring for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with methanol
FILTRATION
Type
FILTRATION
Details
The insoluble substance was filtered off on Celite
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue were added water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with three times with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC=1C(NC=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 57.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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